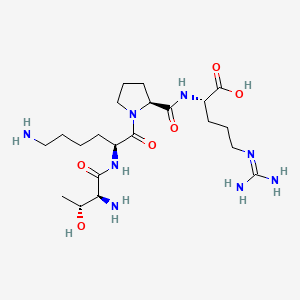
Polytuftsin
Descripción general
Descripción
Polytuftsin (PT) is a synthetic polymer of the natural immunomodulator “tuftsin”. It has been studied for its ability to elicit immune responses . Tuftsin is a tetrapeptide (Thr-Lys-Pro-Arg, TKPR) located in the Fc-domain of the heavy chain of immunoglobulin G .
Synthesis Analysis
Sequential poly (Arg-Thr-Lys-Pro), which mainly consists of the repeat of tuftsin Thr-Lys-Pro-Arg, was synthesized by condensing the p-nitrophenyl ester of Arg(HCl)-Thr-Lys-(2-Cl-Z)-Pro in the presence of HOBt .Chemical Reactions Analysis
Polytuftsin has been used in the synthesis of chimeric immunogens. For instance, it has been linked with synthetic peptides of HIV to induce an immune response . It has also been coupled to haptenic sequences of the Pre-S region of hepatitis B virus antigen via glutaraldehyde .Aplicaciones Científicas De Investigación
Malaria Vaccines : Polytuftsin was used to construct synthetic immunogens against the RESA antigen of Plasmodium falciparum, showing potential for the development of subunit malaria vaccines. Mice immunized with these constructs showed higher antibody titers and antigen-induced T-cell proliferation compared to peptide dimers alone (Pawan et al., 1994).
HIV Vaccine Development : Polytuftsin has been studied as a carrier for synthetic peptides of HIV. Mice immunized with peptide-polytuftsin conjugates exhibited a significantly stronger immune response than those receiving peptide dimers. This suggests its potential use in enhancing the immune response against poorly immunogenic synthetic peptides (Gokulan et al., 1999).
Macrophage Activation : Polytuftsin expressed in Pichia pastoris was found to activate macrophages to secrete cytokines and enhance their ability to kill tumor cells, demonstrating its anti-tumor activity (Miao et al., 2009).
Slow Release of Phagocytosis Stimulating Peptide : As a potential precursor for the slow release of tuftsin, polytuftsin was found to affect the formation of lung metastasis in melanoma-treated mice and prolong survival more efficiently than tuftsin alone (Surkis et al., 1990).
Mechanism of Immune Enhancement : Polytuftsin conjugated with malarial peptide RESA enhanced lymphoproliferation and antibody levels in mice. This study helped in understanding the mechanisms responsible for this immune enhancement (Dhawan et al., 1995).
Use with Hepatitis B Surface Antigen : Polytuftsin was synthesized as a carrier for peptides selected in the hepatitis B surface antigen. Coupling peptides to polytuftsin improved the anti-peptide antibody titer in mice (Trudelle et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESDGNYHXIOKRW-YXMSTPNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336069 | |
| Record name | Tuftsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-threonyl-l-LYSYL-l-prolyl-l-arginine | |
CAS RN |
9063-57-4, 112592-90-2 | |
| Record name | Tuftsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009063574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polytuftsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112592902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tuftsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUFTSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF5336J16C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




